molecular formula C8H8FNO2 B1266950 2-Amino-2-(3-fluorophenyl)acetic acid CAS No. 7292-74-2

2-Amino-2-(3-fluorophenyl)acetic acid

Cat. No. B1266950
CAS RN: 7292-74-2
M. Wt: 169.15 g/mol
InChI Key: LVYBCZIDQKJNFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-2-(3-fluorophenyl)acetic acid and related compounds involves multi-step chemical processes that include amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis steps. For instance, the synthesis of structurally similar compounds has been demonstrated, yielding significant insights into methodologies that could be adapted for the target compound (Liu Ying-xiang, 2007).

Molecular Structure Analysis

Molecular structure analysis of fluorinated compounds, such as 2-Amino-2-(2-fluorophenyl)acetic acid, reveals intricate details about their crystallographic configurations. These analyses show the planar nature of the acetate anion and the specific dihedral angles formed between the fluorophenyl group and the α C atom, providing a basis for understanding the structural attributes of 2-Amino-2-(3-fluorophenyl)acetic acid (J. Burns & E. Hagaman, 1993).

Chemical Reactions and Properties

The chemical reactivity of fluorinated compounds, such as 2-Amino-2-(3-fluorophenyl)acetic acid, involves a variety of reactions including fluorodeamination and fluorodehydroxylation. These processes contribute to the formation of fluorinated intermediates, which are crucial for the synthesis of the target compound and its derivatives (S. Hamman et al., 1991).

Physical Properties Analysis

The physical properties of fluorinated amino acids, such as solubility, melting points, and specific rotations, are essential for their practical applications. These properties are influenced by the presence of the fluorine atom, which impacts the compound's behavior in different environments. Investigations into similar fluorinated compounds provide valuable data that can be related to 2-Amino-2-(3-fluorophenyl)acetic acid (T. Yoshinari et al., 2011).

Chemical Properties Analysis

The chemical properties of 2-Amino-2-(3-fluorophenyl)acetic acid, such as reactivity towards nucleophiles and electrophiles, can be inferred from studies on similar fluorinated compounds. These properties are crucial for understanding the compound's potential in synthetic chemistry and its role in forming more complex molecules (J. Charrier et al., 2004).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : Research has explored the synthesis of various derivatives, such as Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, which involved multiple steps including cyclocondensation and was characterized by techniques like X-ray diffraction and FT-IR spectroscopy (M. Sapnakumari et al., 2014).

  • Structural Characterization : Studies involving the structural characterization of compounds related to 2-Amino-2-(3-fluorophenyl)acetic acid, such as 4-amino-3-fluorophenylboronic acid, have been conducted, providing insights into their chemical properties and potential applications in glucose sensing materials (Sasmita Das et al., 2003).

Biological Applications

  • Antitumor Activities : Some derivatives synthesized from related compounds have shown potent cytotoxicity against a panel of human tumor cell lines, highlighting their potential as antitumor agents (Yi Xia et al., 2003).

  • Incorporation into Proteins : The genetic encoding of fluorescent amino acids, such as dansylalanine, into proteins has been achieved, allowing the study of protein structure and dynamics in vivo. This demonstrates the utility of amino acids like 2-Amino-2-(3-fluorophenyl)acetic acid in advanced biochemical studies (D. Summerer et al., 2006).

Advanced Materials

  • Use in Synthesis of Novel Compounds : The compound has been utilized in the synthesis of novel materials, such as 2-(2,5-diamino phenyl)ethanol, which was achieved through a process involving nitration, ammonolysis, and catalytic hydrogenation (Zhao De-feng, 2007).

  • Catalyst-free Synthesis : Innovative methods like catalyst-free synthesis under ultrasonic conditions have been employed for creating derivatives of 2-Amino-2-(3-fluorophenyl)acetic acid, demonstrating its versatility in green chemistry applications (Santhosh Govindaraju et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While there is limited information on the future directions of 2-Amino-2-(3-fluorophenyl)acetic acid, it is known that this compound is used as a building block in the synthesis of other compounds . Therefore, future research may focus on exploring its potential applications in the synthesis of new compounds with desirable properties.

Relevant Papers

There are several papers and documents related to 2-Amino-2-(3-fluorophenyl)acetic acid . These papers provide valuable information about the properties, synthesis, and potential applications of this compound.

properties

IUPAC Name

2-amino-2-(3-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYBCZIDQKJNFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297540
Record name α-Amino-3-fluorobenzeneacetic acid
Source EPA DSSTox
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Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(3-fluorophenyl)acetic acid

CAS RN

7292-74-2
Record name α-Amino-3-fluorobenzeneacetic acid
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Record name 7292-74-2
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Record name α-Amino-3-fluorobenzeneacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-DL-phenylglycine
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Synthesis routes and methods

Procedure details

Potassium cyanide (6.3, 0.1 mol) and ammonium carbonate (15.7 g, 0.2 mol) were dissolved in 50 mL of water (in a well ventilated fume hood). 3-Fluorobenzaldehyde (5.0 g, 0.04 mol) was dissolved in 50 mL of EtOH and added to the reaction. After stirring at reflux under nitrogen atmosphere for 17 hours, the reaction was cooled to 23° C., the pH adjusted to 2.0 by the addition of 5 N HCl and cooled to 5° C. The resulting hydantoin was collected, rinsed with cold water and vacuum dried giving 3.59 of an off-white solid. The hydantoin was hydrolyzed at reflux using 1 N NaOH giving 2-amino-2-(3-fluorophenyl)acetic acid which was esterified via Procedure H in methanol to give the title compound.
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0.1 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BJ Haugeberg - 2016 - kuscholarworks.ku.edu
Organocatalysis is a synthetic field of ever increasing development and utility. Of the reactions and small molecule catalysts developed over the last 20 years, a considerable portion …
Number of citations: 0 kuscholarworks.ku.edu

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